molecular formula C16H21NO3S B8019427 2-(Azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid

2-(Azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid

Cat. No.: B8019427
M. Wt: 307.4 g/mol
InChI Key: OXBMJUYCZZRZGZ-UHFFFAOYSA-N
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Description

2-(Azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a benzothiophene core, and a carboxylic acid functional group. Its molecular formula is C14H19NO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the azepane ring through a series of substitution and cyclization reactions. The carboxylic acid group is often introduced in the final steps through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(Azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies of enzyme interactions and metabolic pathways due to its unique structure.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The azepane ring and benzothiophene core may interact with enzymes or receptors, influencing biological processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid: This compound features a cyclohexane ring instead of a benzothiophene core.

    2-(1-Azepanylcarbonyl)benzoic acid: This compound has a benzoic acid core, differing from the benzothiophene structure.

Uniqueness

2-(Azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is unique due to its combination of an azepane ring, benzothiophene core, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c18-15(17-7-3-1-2-4-8-17)14-10-12-9-11(16(19)20)5-6-13(12)21-14/h10-11H,1-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBMJUYCZZRZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(S2)CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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